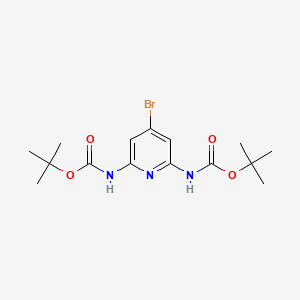
2,6-Di-tert-butoxycarbonylamino-4-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butoxycarbonylamino-4-bromopyridine is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups on the amino groups at positions 2 and 6, and a bromine atom at position 4 of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butoxycarbonylamino-4-bromopyridine typically involves the protection of the amino groups on a pyridine ring followed by bromination. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino groups, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butoxycarbonylamino-4-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted pyridines where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine derivative of the pyridine.
Scientific Research Applications
2,6-Di-tert-butoxycarbonylamino-4-bromopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butoxycarbonylamino-4-bromopyridine depends on the specific application and the target molecule. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive sites. The Boc protecting groups provide stability during synthetic processes, while the bromine atom allows for further functionalization.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-bromophenol: Similar in structure but with phenol instead of pyridine.
2,6-Dibromo-4-tert-butylaniline: Contains bromine atoms at positions 2 and 6 and a tert-butyl group at position 4.
Uniqueness
2,6-Di-tert-butoxycarbonylamino-4-bromopyridine is unique due to the presence of Boc protecting groups on the amino groups and a bromine atom on the pyridine ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and modifications.
Properties
Molecular Formula |
C15H22BrN3O4 |
|---|---|
Molecular Weight |
388.26 g/mol |
IUPAC Name |
tert-butyl N-[4-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H22BrN3O4/c1-14(2,3)22-12(20)18-10-7-9(16)8-11(17-10)19-13(21)23-15(4,5)6/h7-8H,1-6H3,(H2,17,18,19,20,21) |
InChI Key |
ZXKGYJWBYCIIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=N1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


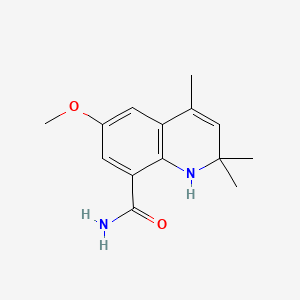

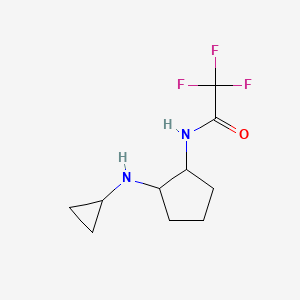
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
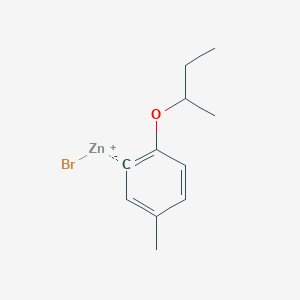

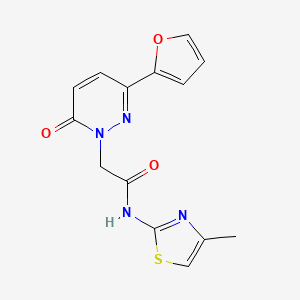
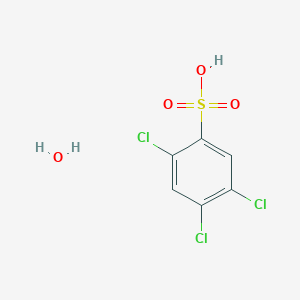
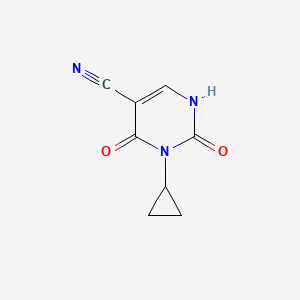
![7-Methyl-7-azaspiro[4.5]decane-1,6-dione](/img/structure/B14882280.png)
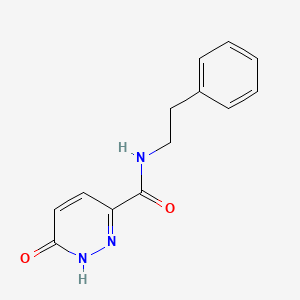

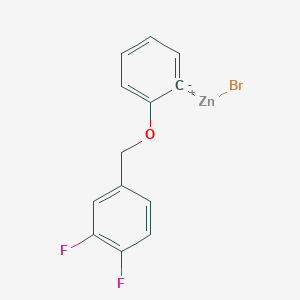
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
